molecular formula C8H12F3NO2 B8138456 Methyl (2S,4S)-4-(trifluoromethyl)piperidine-2-carboxylate

Methyl (2S,4S)-4-(trifluoromethyl)piperidine-2-carboxylate

Cat. No.: B8138456
M. Wt: 211.18 g/mol
InChI Key: JTJHDIGEQRHIJX-WDSKDSINSA-N
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Description

Rac-methyl (2R,4R)-4-(trifluoromethyl)piperidine-2-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4S)-4-(trifluoromethyl)piperidine-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and trifluoromethyl-containing reagents.

    Reaction Conditions: The key steps may include nucleophilic substitution, esterification, and chiral resolution. Common reagents used in these reactions include trifluoromethyl iodide, methyl chloroformate, and various catalysts.

    Industrial Production Methods: Industrial production may involve large-scale batch or continuous flow processes, optimized for yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled.

Chemical Reactions Analysis

Types of Reactions

Rac-methyl (2R,4R)-4-(trifluoromethyl)piperidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Rac-methyl (2R,4R)-4-(trifluoromethyl)piperidine-2-carboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: It may be used in the study of enzyme interactions and metabolic pathways.

    Medicine: This compound can be a precursor to pharmaceutical agents with potential therapeutic effects.

    Industry: It is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl (2S,4S)-4-(trifluoromethyl)piperidine-2-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: These may include enzymes, receptors, or ion channels.

    Pathways Involved: The compound may modulate biochemical pathways, leading to physiological effects such as inhibition or activation of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(trifluoromethyl)piperidine-2-carboxylate: A closely related compound with similar structural features.

    Ethyl 4-(trifluoromethyl)piperidine-2-carboxylate: Another analog with an ethyl ester group instead of a methyl ester.

Uniqueness

Rac-methyl (2R,4R)-4-(trifluoromethyl)piperidine-2-carboxylate is unique due to its specific stereochemistry and trifluoromethyl group, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

methyl (2S,4S)-4-(trifluoromethyl)piperidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3NO2/c1-14-7(13)6-4-5(2-3-12-6)8(9,10)11/h5-6,12H,2-4H2,1H3/t5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJHDIGEQRHIJX-WDSKDSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CCN1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@H](CCN1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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